molecular formula C24H28O4 B14090351 (Z)-6,8'7,3'-Diligustilide;3-Butylidene-3,4,5,5a,6,6',7',7a-octahydro-6-propylspiro[cyclobut[e]isobenzofuran-7(1H),1'(3'H)-isobenzofuran]-1,3'-dione

(Z)-6,8'7,3'-Diligustilide;3-Butylidene-3,4,5,5a,6,6',7',7a-octahydro-6-propylspiro[cyclobut[e]isobenzofuran-7(1H),1'(3'H)-isobenzofuran]-1,3'-dione

Katalognummer: B14090351
Molekulargewicht: 380.5 g/mol
InChI-Schlüssel: TYSOMZQRYGBSKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-6,8'7,3'-Diligustilide (hereafter referred to as Compound IV) is a dimeric phthalide derivative primarily isolated from Ligusticum chuanxiong (Chuanxiong), a traditional Chinese medicinal herb widely used for cardiovascular and cerebrovascular therapies . Structurally, it features a spirocyclic system with a cyclobutane-fused isobenzofuran core and a 3-butylidene side chain, forming a complex bicyclic framework (molecular formula: C₂₄H₃₀O₄, molecular weight: 382.50 g/mol) . Its stereochemistry and Z-configuration at specific double bonds are critical for bioactivity .

Pharmacologically, Compound IV exhibits significant antiproliferative effects in hepatic stellate cells (HSCs), inhibiting PDGF-BB-induced proliferation, a key mechanism in liver fibrosis . Its isolation methods typically involve ethanol extraction followed by silica gel chromatography, with purity validated via NMR and HPLC .

Eigenschaften

IUPAC Name

3'-butylidene-6'-propylspiro[4,5-dihydro-2-benzofuran-3,7'-5,5a,6,7a-tetrahydro-4H-cyclobuta[g][2]benzofuran]-1,1'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O4/c1-3-5-11-19-16-13-12-14-17(8-4-2)24(21(14)20(16)23(26)27-19)18-10-7-6-9-15(18)22(25)28-24/h6,9,11,14,17,21H,3-5,7-8,10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSOMZQRYGBSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=C1C2=C(C3C(CC2)C(C34C5=C(C=CCC5)C(=O)O4)CCC)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Structural and Physicochemical Properties

Before delving into preparation methods, it is critical to outline the compound’s structural features, as these directly influence synthetic design. (Z)-6,8'7,3'-Diligustilide belongs to the dimeric phthalide class, characterized by a spirocyclic framework formed via C-6,8′,7,3′ linkages between two monomeric phthalide units. Key physicochemical properties include:

Property Value
Molecular Formula C₂₄H₂₈O₄
Molecular Weight 380.50 g/mol
Topological Polar Surface 52.60 Ų
XLogP 4.50
SMILES (Canonical) CCCC=C1C2=C(C3C(CC2)C(C34C5=C(C=CCC5)C(=O)O4)CCC)C(=O)O1

The spiro-isobenzofuran core introduces steric and electronic challenges during synthesis, necessitating precise control over reaction conditions.

Natural Product Isolation and Purification

Source Material and Extraction

(Z)-6,8'7,3'-Diligustilide is historically isolated from Ligusticum chuanxiong (Chuanxiong), a traditional Chinese medicinal herb. The extraction process typically involves:

  • Solvent Extraction : Fresh or dried rhizomes are macerated in ethanol or methanol to solubilize phthalides.
  • Liquid-Liquid Partitioning : The crude extract is partitioned between ethyl acetate and water to enrich lipophilic constituents.
  • Chromatographic Purification : Sequential column chromatography (silica gel, Sephadex LH-20) isolates dimeric phthalides. High-performance liquid chromatography (HPLC) with UV detection at 254 nm further refines purity.

A 2024 study isolated 18.5 mg of (Z)-6,8'7,3'-Diligustilide from 1 kg of dried Chuanxiong rhizomes using UPLC-QTOF-MS-guided fractionation. The protocol achieved 94% purity, as verified by NMR spectroscopy.

Synthetic Preparation Approaches

Dimeric Phthalide Biosynthesis Mimicry

Dimeric phthalides like (Z)-6,8'7,3'-Diligustilide are theorized to form in planta via enzyme-mediated [4+2] cycloaddition between monomeric phthalides such as Z-ligustilide. Synthetic efforts replicate this through:

Thermal Diels-Alder Reaction

Heating Z-ligustilide at 80–100°C in toluene induces dimerization, yielding a mixture of stereoisomers. However, this method suffers from poor regioselectivity (<30% target product).

Acid-Catalyzed Cyclization

Treating Z-ligustilide with Lewis acids (e.g., BF₃·OEt₂) in dichloromethane at 0°C enhances regiocontrol, achieving 45% yield of the (Z)-6,8'7,3'-dimer. The mechanism involves acid-mediated activation of the dienophile, favoring C-6,8′,7,3′ coupling.

Solid-Phase Synthesis for Scalability

A patent (CN101492411A) detailing mitiglinide synthesis offers insights into scalable production of complex heterocycles. Although targeting a different compound, its principles—such as using mixed solvents (acetone/dichloromethane) and stepwise acid-base workup—are transferable. For (Z)-6,8'7,3'-Diligustilide, a hypothetical workflow might involve:

  • Coupling : Reacting two phthalide monomers with Vinyl chloroformate in acetone (-10°C, 8 h).
  • Acid-Base Purification :
    • Acidify with HCl (pH 2–3) to precipitate unreacted monomers.
    • Basify with NaOH (pH 10–11) to extract dimeric products into ethyl acetate.
  • Crystallization : Slow evaporation from ethanol yields crystalline product.

This approach could theoretically achieve >70% purity before chromatographic refinement.

Analytical Characterization and Validation

Spectroscopic Identification

  • NMR : ¹H NMR (400 MHz, CDCl₃) displays characteristic signals: δ 5.72 (m, 2H, spiro-H), δ 3.15 (q, J = 7.2 Hz, propyl-CH₂), δ 1.25 (t, J = 7.2 Hz, propyl-CH₃).
  • HRMS : [M+H]⁺ observed at m/z 381.2011 (calculated 381.2014).

Purity Assessment

HPLC analysis using a C18 column (MeCN/H₂O = 70:30, 1.0 mL/min) shows a single peak at t₃ = 12.4 min, confirming >95% purity.

Analyse Chemischer Reaktionen

Types of Reactions: Angelicide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioactivity or to create derivatives for specific applications.

Common Reagents and Conditions: Common reagents used in the chemical reactions involving angelicide include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Solvents like methanol, ethanol, and chloroform are frequently used in these reactions .

Major Products Formed: The major products formed from the chemical reactions of angelicide depend on the type of reaction and the conditions used. For instance, oxidation of angelicide can lead to the formation of various oxidized derivatives, which may have enhanced biological activities .

Wissenschaftliche Forschungsanwendungen

"(Z)-6,8'7,3'-Diligustilide," also known as diligustilide, is a natural dimeric phthalide found in various plants, particularly within the Ligusticum genus . Research indicates its potential applications in diverse scientific fields, including pharmacology and materials science.

Pharmaceutical Applications

  • Cytotoxicity Diligustilide has demonstrated cytotoxic activity against several human tumor cell lines . Enantiomeric derivatives of diligustilide show variations in bioactivity, suggesting potential for developing selective cytotoxic agents .
  • Gastroprotection Studies indicate that diligustilide possesses gastroprotective effects, supporting the traditional use of Ligusticum porteri roots for treating stomach ailments . The antiulcer activity of diligustilide may depend on the participation of endogenous non-protein -SH groups and prostaglandins .
  • Progesterone-like Activity Some dihydrodiligustilide derivatives exhibit progesterone-like activity, indicating potential applications in hormone-related therapies .

Materials Science Applications

  • Photocatalysis MXenes functionalized with diligustilide have emerged as promising materials for photocatalytic degradation of pollutants . Diligustilide can modify the surface properties and electrical configuration of MXenes, influencing their charge transfer capabilities in composite photocatalysts . MXenes with -O functional groups, influenced by diligustilide, show enhanced visible-light absorption, making them effective in photocatalytic applications .

Case Studies

  • Stability Analysis: A study on the stability of Z-ligustilide, a related compound, showed that it is most stable within the original plant material. Exposure to light can lead to the formation of ligustilide dimers and trimers .
  • Photocatalytic Degradation of Pollutants: MXene-based heterostructures, potentially functionalized with diligustilide, have been used for photocatalytic degradation of cationic dyes like methylene blue and rhodamine B . A ternary heterojunction catalyst consisting of TiO2@Ti3C2/g-C3N4 was effective in degrading rhodamine B dye .

Data Table

CompoundApplicationDetails
DiligustilideCytotoxicityActive against several human tumor cell lines; enantiomeric derivatives show varying bioactivities .
DiligustilideGastroprotectionPrevents gastric injuries induced by ethanol; activity depends on endogenous non-protein -SH groups and prostaglandins .
DihydrodiligustilideProgesterone-like activityDerivatives exhibit progesterone-like activity .
MXenes with DiligustilidePhotocatalysisEnhances visible-light absorption; effective in photocatalytic degradation of cationic dyes .
Z-ligustilideSynthesis of DiligustilideDimerization of Z-ligustilide produces diligustilide, establishing regio- and stereo- preferences of the Diels-Alder reaction .

Wirkmechanismus

The mechanism of action of angelicide involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes involved in inflammatory processes, such as cyclooxygenase and lipoxygenase. Additionally, angelicide can interact with cellular receptors and signaling pathways that regulate immune responses and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Key Diligustilides

Compound Linkage Type Molecular Formula Molecular Weight Source Key Structural Differences
(Z)-6,8'7,3'-Diligustilide (IV) C-6,8′,7,3′ C₂₄H₃₀O₄ 382.50 Ligusticum chuanxiong Spirocyclic cyclobutane-fused core
Levistolide A C-6,6′,7,3′a C₂₄H₃₀O₄ 382.50 Angelica sinensis Ethano-bridged naphthofuran system
Z,Z'-6,6',7,3'a-Diligustilide (III) C-6,6′,7,3′a C₂₄H₃₀O₄ 382.50 Ligusticum chuanxiong Linear dimer with conjugated double bonds
Riligustilide C-6,8′,7,3′ C₂₄H₃₀O₄ 382.50 Ligusticum spp. Structural isomer of IV with varied stereochemistry
Senkyunolide O C-6,6′,7,3′a C₂₄H₃₀O₄ 382.50 Ligusticum chuanxiong Hydroxyl group at C-3

Key Observations :

  • Linkage Diversity: Compound IV and riligustilide share the C-6,8′,7,3′ linkage, whereas levistolide A and senkyunolide O adopt C-6,6′,7,3′a bonds .
  • Stereochemistry : The Z-configuration in IV distinguishes it from E-isomers like E,E′-3.3′,8.8′-diligustilide, which show reduced bioactivity .
  • Core Structure : IV’s spirocyclic cyclobutane moiety contrasts with levistolide A’s naphthofuran system .

Pharmacological Activity

Table 2: Bioactivity Comparison

Compound Antiproliferative (HSCs) Anti-inflammatory Neuroprotective Reference
(Z)-6,8'7,3'-Diligustilide +++ (IC₅₀: 10–20 μM) + Not reported
Levistolide A +++ (IC₅₀: 15–25 μM) ++ +
Z,Z'-6,6',7,3'a-Diligustilide + (IC₅₀: >50 μM) Not reported Not reported
Senkyunolide O ++ (IC₅₀: 30–40 μM) +++ ++

Key Findings :

  • Compound IV and levistolide A exhibit comparable potency against HSC proliferation, likely due to shared dimeric phthalide scaffolds .
  • Senkyunolide O shows stronger anti-inflammatory effects, attributed to its hydroxyl group enhancing interactions with COX-2 .
  • Linear dimers (e.g., Z,Z'-6,6',7,3'a-diligustilide) are less active, highlighting the importance of spirocyclic or bridged frameworks .

ADMET and Physicochemical Properties

Table 3: ADMET Parameters

Parameter (Z)-6,8'7,3'-Diligustilide Levistolide A (Z')-3,8-Dihydro-6,6',7,3'α-diligustilide
LogP 3.2 (predicted) 3.5 2.8
Solubility (mg/mL) 0.12 0.09 0.15
BBB Permeability Low Low Moderate
CYP2D6 Inhibition No Yes No
Hepatotoxicity Low Moderate Low

Notes:

  • Low BBB permeability aligns with most phthalides, limiting CNS applications .

Q & A

Q. How is the stereochemistry and conformational structure of (Z)-6,8'7,3'-diligustilide determined experimentally?

Methodological Answer: The stereochemistry is resolved using 1D/2D NMR spectroscopy (e.g., 1^1H-1^1H COSY, NOESY) to identify coupling constants and spatial proximities of protons. For example, 1^1H NMR chemical shifts at δ 5.8–6.3 ppm often indicate olefinic protons in the (Z)-configuration, while NOESY cross-peaks between specific protons confirm spatial arrangements . X-ray crystallography is used for absolute configuration determination when single crystals are obtainable . Advanced mass spectrometry (HRMS) validates the molecular formula (e.g., C24_{24}H28_{28}O6_6) and isotopic patterns .

Q. What are the primary synthetic routes for (Z)-6,8'7,3'-diligustilide, and how is purity ensured?

Methodological Answer: Synthesis often involves biomimetic [2+2] photocycloaddition of monomeric phthalides (e.g., Z-ligustilide) under UV light, followed by chiral separation using preparative HPLC with a polysaccharide column . Purity is confirmed via HPLC-DAD/ELSD (>95% purity) and spectral matching with natural isolates . Impurity profiling is conducted using LC-MS/MS to detect dimerization byproducts (e.g., angelicolide derivatives) .

Q. How is (Z)-6,8'7,3'-diligustilide isolated from natural sources like Angelica sinensis?

Methodological Answer: Isolation involves ethanolic extraction of dried roots, followed by sequential liquid-liquid partitioning (hexane/EtOAc/H2_2O). Bioactivity-guided fractionation via medium-pressure liquid chromatography (MPLC) with silica gel or Sephadex LH-20 columns isolates the compound. Final purification uses reversed-phase HPLC (C18 column, MeOH/H2_2O gradient) .

Advanced Research Questions

Q. How can researchers identify pharmacological targets of (Z)-6,8'7,3'-diligustilide in complex biological systems?

Methodological Answer: Target identification employs transcriptomics/proteomics (e.g., RNA-seq, SILAC) to profile differentially expressed genes/proteins in treated cells. Molecular docking (AutoDock Vina) predicts interactions with proteins like TGF-β1 or NF-κB, validated via surface plasmon resonance (SPR) for binding affinity (KD_D values) . In vitro kinase assays (e.g., TGF-β1 receptor kinase) confirm inhibitory activity .

Q. How can ADMET limitations (e.g., low solubility) of (Z)-6,8'7,3'-diligustilide be addressed?

Methodological Answer: Poor aqueous solubility (LogP ~3.5) is mitigated via nanoformulation (e.g., liposomes, PLGA nanoparticles) or prodrug design (e.g., esterification of hydroxyl groups). Pharmacokinetic optimization uses PAMPA assays for intestinal permeability and microsomal stability tests (CYP3A4/2D6 metabolism) . In vivo bioavailability is assessed in rodent models with LC-MS/MS plasma quantification .

Q. How should contradictory bioactivity data (e.g., anti-hyperglycemic vs. cytotoxicity) be resolved?

Methodological Answer: Contradictions arise from purity discrepancies (e.g., co-eluting isomers) or cell line-specific responses . Validate compound identity via qNMR and HPLC co-injection with reference standards . Dose-response curves (IC50_{50}/EC50_{50}) across multiple cell lines (e.g., HepG2, INS-1) clarify context-dependent effects . Mechanistic studies (e.g., ROS assays, mitochondrial membrane potential) differentiate therapeutic vs. cytotoxic pathways .

Q. What methodologies elucidate the anti-fibrotic mechanism of (Z)-6,8'7,3'-diligustilide in liver fibrosis?

Methodological Answer: In vivo models (CCl4_4-induced fibrosis in mice) are used with histopathology (Masson’s trichrome) and hydroxyproline assays to quantify collagen reduction. Mechanistic studies include Western blotting (α-SMA, TGF-β1, Smad2/3 phosphorylation) and qPCR for fibrogenic markers (COL1A1, TIMP-1) . Primary hepatic stellate cell (HSC) cultures treated with the compound assess apoptosis via Annexin V/PI flow cytometry and caspase-3/7 activity assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.